molecular formula C7H8N2O3S B1297003 Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate CAS No. 79361-42-5

Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate

Cat. No.: B1297003
CAS No.: 79361-42-5
M. Wt: 200.22 g/mol
InChI Key: DMMZJYXYECJOTJ-UHFFFAOYSA-N
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Description

Methyl [(4-hydroxypyrimidin-2-yl)thio]acetate (CAS: 79361-42-5) is a pyrimidine derivative featuring a hydroxyl group at position 4 and a methyl thioacetate ester at position 2 of the pyrimidine ring. Its structural framework allows for diverse modifications, making it a valuable scaffold in medicinal and agrochemical research.

Properties

IUPAC Name

methyl 2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c1-12-6(11)4-13-7-8-3-2-5(10)9-7/h2-3H,4H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMZJYXYECJOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343180
Record name Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79361-42-5
Record name Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate can be synthesized through a multi-step process. One common method involves the reaction of 4-hydroxypyrimidine-2-thiol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The thioacetate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate involves its interaction with specific molecular targets. The hydroxyl and thioacetate groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations in the Pyrimidine Core

The pyrimidine ring's substitution pattern significantly influences physicochemical and biological properties. Key analogs include:

Substituent Effects at Position 4
  • Ethyl 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetate ():

    • Replaces the hydroxyl group with a 4-chlorophenyl moiety.
    • The electron-withdrawing chlorine enhances lipophilicity and may improve membrane permeability but reduces hydrogen-bonding capacity compared to the hydroxyl group.
    • Synthesized via reflux with potassium carbonate in acetone, a common method for thioether formation .
  • Ethyl {[4-(4-methoxyphenyl)pyrimidin-2-yl]thio}acetate (): Features a 4-methoxyphenyl group, introducing electron-donating methoxy substituents.
  • Ethyl [(4-amino-5-cyanopyrimidin-2-yl)thio]acetate (): Contains amino and cyano groups at positions 4 and 5. The amino group enhances solubility via hydrogen bonding, while the cyano group adds electron-withdrawing effects, stabilizing the pyrimidine ring .
Saturated Pyrimidine Derivatives
  • Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (): A dihydropyrimidine derivative with a thietane (three-membered sulfur ring) substituent.

Ester Group Modifications

The choice of ester (methyl vs. ethyl) impacts lipophilicity and metabolic pathways:

  • Methyl Esters :
    • Present in the target compound, methyl esters are generally less lipophilic than ethyl esters, favoring faster hydrolysis in vivo.
  • Ethyl Esters :
    • Used in analogs like Ethyl 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetate (), ethyl esters prolong half-life due to slower enzymatic cleavage .

Heterocycle Fusion and Expansion

  • Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate (): Incorporates a quinazolinone fused ring system. The 4-oxo group enhances hydrogen-bonding capacity, making it a precursor for anticancer agents .

Biological Activity

Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through a multi-step process involving the reaction of 4-hydroxypyrimidine-2-thiol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures, which facilitates the nucleophilic substitution reaction necessary for its formation.

The biological activity of this compound is attributed to its interaction with various molecular targets, particularly enzymes and receptors. The hydroxyl and thioacetate groups are crucial for its reactivity and binding affinity, allowing the compound to modulate enzyme activity and influence cellular pathways related to inflammation and cancer progression .

Key Mechanisms Include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering their function.
  • Receptor Interaction : It may interact with cell surface receptors, influencing signaling pathways that regulate cellular responses.

Biological Activities

This compound has been investigated for various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in treating infections.
  • Anticancer Properties : Research indicates potential anticancer effects, particularly against gastrointestinal cancers. Its mechanism may involve the inhibition of tumor growth through modulation of inflammatory pathways .
  • Neuroprotective Effects : Some studies have indicated that derivatives of pyrimidine compounds may have neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialExhibited significant inhibition against bacteria
AnticancerReduced tumor incidence in experimental models
NeuroprotectivePotential AChE inhibition linked to cognitive protection

Case Study: Anticancer Activity

In a study focusing on gastrointestinal cancers, this compound was shown to inhibit cancer cell proliferation. The underlying mechanism involved the downregulation of COX-2 expression, which is often overexpressed in various malignancies. This suggests that the compound could be developed into a therapeutic agent for cancer treatment .

Case Study: Neuroprotective Effects

Research on compounds similar to this compound has demonstrated their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer's disease. This inhibition could lead to increased acetylcholine levels and improved cognitive function .

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